Sodium 1-carboxylatoethyl stearate
Overview
Description
Sodium 1-carboxylatoethyl stearate, also known as sodium stearoyl lactylate, is a compound with the chemical formula C21H40O4.Na. It is a white to light yellow powder that is commonly used as an emulsifier in various industries. This compound is known for its excellent surface-active properties, which make it useful in reducing surface tension and stabilizing emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl stearate is typically synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows: [ \text{Stearic Acid} + \text{Lactic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where stearic acid and lactic acid are fed into a reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-carboxylatoethyl stearate primarily undergoes hydrolysis and saponification reactions. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form stearic acid and lactic acid.
Saponification: When treated with a strong base like sodium hydroxide, it undergoes saponification to yield sodium stearate and sodium lactate.
Major Products Formed:
Hydrolysis: Stearic acid and lactic acid.
Saponification: Sodium stearate and sodium lactate.
Scientific Research Applications
Sodium 1-carboxylatoethyl stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a surfactant in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Widely used in the food industry as an emulsifier in baked goods, dairy products, and margarine.
Mechanism of Action
The mechanism of action of sodium 1-carboxylatoethyl stearate involves its interaction with proteins and lipids. It forms complexes with proteins, which enhances the stability and elasticity of emulsions. In the food industry, it interacts with gluten proteins to improve the texture and volume of baked products. In pharmaceuticals, it enhances the solubility and bioavailability of active ingredients by forming micelles and other colloidal structures .
Comparison with Similar Compounds
- Sodium stearyl lactylate
- Calcium stearyl lactylate
- Sodium lauryl sulfate
Comparison: Sodium 1-carboxylatoethyl stearate is unique due to its dual functionality as both an emulsifier and a stabilizer. Unlike sodium lauryl sulfate, which is primarily a surfactant, this compound provides additional benefits in terms of texture and stability in food and pharmaceutical applications. Calcium stearyl lactylate, while similar, has different solubility and stability properties, making this compound more versatile in certain applications .
Properties
IUPAC Name |
sodium;2-octadecanoyloxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAZNABVSEZDS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014800 | |
Record name | Sodium stearoyl-1-lactylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18200-72-1 | |
Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium stearoyl-1-lactylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-carboxylatoethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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